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Isoindolo[2,1-a]quinazolin-11(5H)-one

Cat. No.: B11873268
CAS No.: 124016-50-8
M. Wt: 234.25 g/mol
InChI Key: DOTMQNIYVDLRNY-UHFFFAOYSA-N
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Description

Significance of Isoindolo[2,1-a]quinazoline Frameworks within the Context of Fused Heterocyclic Systems

The Isoindolo[2,1-a]quinazoline framework represents a class of fused nitrogen-containing heterocyclic compounds that has garnered considerable attention. researchgate.net Its rigid, polycyclic architecture is a key feature that motivates its synthesis and investigation. nih.gov Derivatives of isoindolo[1,2-b]quinazolines are recognized for their importance in biological chemistry and pharmaceutical science, with many exhibiting potential as anticancer, antiviral, antimalarial, and anticonvulsant agents. researchgate.net The fusion of multiple ring systems, as seen in this framework, creates unique three-dimensional structures that are of great interest in the development of new therapeutic agents.

Overview of Polycyclic Nitrogen Heterocycles as Prominent Research Targets in Organic and Medicinal Chemistry

Polycyclic nitrogen-containing aromatic compounds are distinguished as promising bioactive entities. nih.gov Nitrogen heterocycles are among the most prominent structural components of pharmaceuticals, with one analysis showing that 59% of FDA-approved small-molecule drugs contain such a scaffold. openmedicinalchemistryjournal.comijnrd.org Their prevalence stems from their wide distribution in nature, forming the basis for substances like alkaloids, vitamins, and hormones. nih.govnih.gov The structural and functional diversity of these compounds makes them a vital area of research in organic and medicinal chemistry. elsevierpure.com Their ability to interact with biological targets, often through hydrogen bonding, contributes to their significance in drug design. nih.gov The modification of these heterocyclic ring structures can significantly alter their biological properties, including anti-tumor, antibacterial, and antiviral activities. nih.gov

Discussion of Hybrid Molecular Architectures Incorporating Isoindolinone and Quinazolinone Moieties

The Isoindolo[2,1-a]quinazolin-11(5H)-one structure is an embodiment of a hybrid molecular architecture, intrinsically fusing the isoindolinone and quinazolinone moieties. Both of these individual scaffolds are considered "privileged structures" in medicinal chemistry and are found in numerous pharmaceutically active molecules. nih.govresearchgate.net The strategy of molecular hybridization, which combines two or more pharmacologically active units into a single molecule, is a modern approach in drug design aimed at enhancing biological activity. nih.govmdpi.com

Research has explored the synthesis of various hybrid molecules based on these two components. For instance, quinazolinone-based hybrids are being investigated for a wide array of pharmacological activities, including anticancer and anti-inflammatory effects. nih.gov The combination of these two potent heterocyclic systems within a single fused framework, as in this compound, provides a compelling foundation for the discovery of novel therapeutic agents. researchgate.netresearchgate.netnih.gov

Delimitation of Research Scope and Articulation of Academic Objectives Pertaining to this compound Investigations

Current research on this compound and its derivatives is sharply focused on two primary objectives: the development of efficient and novel synthetic methodologies and the exploration of their biological potential, particularly as anticancer agents. nih.gov

Synthetic chemistry goals include the creation of environmentally friendly ("green") synthesis methods, such as one-pot, three-component reactions that offer high yields and operational simplicity. researchgate.netnih.govnih.gov Researchers are also focused on developing diastereoselective synthesis techniques to control the three-dimensional arrangement of atoms in these complex molecules. nih.gov

From a medicinal chemistry perspective, the main objective is to identify lead compounds with potent and selective biological activity. nih.gov For example, derivatives of the isoindolo[2,1-a]quinazoline scaffold have been synthesized and evaluated for their in vitro antitumor activities against various cancer cell lines. nih.govrsc.org Some derivatives are also being investigated as inhibitors of Tumor Necrosis Factor-alpha (TNF-α), which is a marker for many inflammatory disorders. researchgate.netaurigeneservices.com These investigations aim to establish a clear structure-activity relationship to guide the design of future drug candidates. nih.gov

Detailed Research Findings

Research into the synthesis of the this compound core has yielded several effective methods. Multicomponent reactions (MCRs) are a prominent strategy, valued for their efficiency.

Table 1: Selected Synthetic Approaches to Isoindolo[2,1-a]quinazoline and Isoindolo[2,1-a]quinoline Skeletons
Reaction TypeKey Starting MaterialsCatalyst/ConditionsKey FeatureReference
Three-Component Imino Diels-AlderAnilines, o-Phthalaldehyde, Dienophiles (e.g., isoprene)BF₃·OEt₂High yields (75-90%) for vinyl derivatives. rsc.org
Three-Component ReactionIsatoic anhydride, 2-Formylbenzoic acid, AminesSulphonic acid-functionalized Wang resin (Wang-OSO₃H) in waterGreen synthesis, recoverable catalyst, good to excellent yields (86-94%). aurigeneservices.com
One-Pot Multicomponent Povarov ReactionAnilines, Alkenes (e.g., trans-anethole), 2-Formylbenzoic acidEutectic solvent (ChCl/ZnCl₂)Environmentally friendly, reusable solvent, high diastereoselectivity. nih.gov
Three-Component Reaction2-Aminobenzamide (B116534), 2-Formylbenzoic acid, Primary amineMontmorillonite K10Concurrent construction of five and six-membered fused rings. researchgate.net

The biological evaluation of these compounds has primarily focused on their potential as anticancer agents and inhibitors of inflammatory markers.

Table 2: Investigated Biological Activities of Isoindolo[2,1-a]quinazoline Derivatives
Compound ClassBiological Target/ActivityKey FindingReference
6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dionesTNF-α InhibitionIdentified as novel inhibitors of TNF-α in vitro. researchgate.netnih.gov
5-Aryl-dihydroisoindolo[2,1-a]quinolin-11-onesAntitumor ActivityShowed promising activity against various cancer cell lines. nih.govrsc.org
5-Vinyl-dihydroisoindolo[2,1-a]quinolin-11-onesAntitumor ActivityEvaluated as potential anticancer agents. nih.govrsc.org
Isoindolo[2,1-a]quinazoline-5,11-dione derivativesSARS-CoV-2 Nucleocapsid ProteinIn silico studies suggest potential as a ligand for a key viral protein. aurigeneservices.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10N2O B11873268 Isoindolo[2,1-a]quinazolin-11(5H)-one CAS No. 124016-50-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124016-50-8

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

5H-isoindolo[2,3-a]quinazolin-11-one

InChI

InChI=1S/C15H10N2O/c18-15-12-7-3-2-6-11(12)14-16-9-10-5-1-4-8-13(10)17(14)15/h1-8H,9H2

InChI Key

DOTMQNIYVDLRNY-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N3C(=N1)C4=CC=CC=C4C3=O

Origin of Product

United States

Advanced Synthetic Methodologies for Isoindolo 2,1 a Quinazolin 11 5h One and Its Congeners

Exploration of One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) represent a highly efficient approach to the synthesis of complex molecules like isoindolo[2,1-a]quinazolin-11(5H)-one from simple starting materials in a single synthetic operation. These strategies are characterized by their high atom economy, reduced waste generation, and operational simplicity, aligning with the principles of green chemistry.

Catalyst-Mediated Cyclization and Condensation Reactions

The cornerstone of modern synthetic methods for this compound lies in the use of catalysts to mediate the key cyclization and condensation steps. A diverse array of catalysts, ranging from polymeric resins to sophisticated nanomaterials, have been employed to enhance reaction rates, improve yields, and facilitate catalyst recovery and reuse.

Polymeric acid catalysts, such as sulfonic acid-functionalized resins, have emerged as robust and recyclable alternatives to homogeneous acid catalysts. A notable example is the use of sulfonic acid-functionalized Wang resin (Wang-OSO3H) in a green, multicomponent synthesis of isoindolo[2,1-a]quinazoline-5,11-dione derivatives. nih.gov This methodology involves the reaction of isatoic anhydride, 2-formylbenzoic acid, and various amines in water, a benign solvent. The reaction proceeds efficiently at 100°C, affording the desired products in excellent yields ranging from 86% to 94%. nih.gov A significant advantage of this approach is the ease of catalyst recovery and its successful reuse for several cycles without a considerable loss in its catalytic efficacy. nih.gov

Table 1: Synthesis of Isoindolo[2,1-a]quinazoline-5,11-dione Derivatives using Wang-OSO3H Catalyst nih.gov

Entry Amine Product Yield (%)
1 Aniline (B41778) 6-phenyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione 92
2 4-Methylaniline 6-(p-tolyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione 94
3 4-Methoxyaniline 6-(4-methoxyphenyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione 90
4 4-Chloroaniline 6-(4-chlorophenyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione 88

Reaction Conditions: Isatoic anhydride, 2-formylbenzoic acid, amine, and Wang-OSO3H in water at 100°C for 8 hours.

Mesoporous silica (B1680970) materials, such as SBA-15, functionalized with acidic ionic liquids represent a sophisticated class of heterogeneous catalysts. While direct application of Imidazolium Ionic Liquid Sulfonic Acid Functionalized Mesoporous Silica (ImIL-Sul-SBA-15) for the synthesis of this compound is not extensively documented in the reviewed literature, the utility of sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H) in synthesizing related quinazolinone structures is well-established. researchgate.netorientjchem.org These catalysts act as "nano-reactors," providing a high concentration of acidic sites within their pores, which can significantly accelerate reactions. researchgate.net For instance, SBA-Pr-SO3H has been successfully used in the solvent-free, one-pot synthesis of triazoloquinazolinones and benzimidazoquinazolinones. researchgate.net The reactions proceed efficiently, yielding products in high yields with the benefit of catalyst reusability. researchgate.net Given the success of ionic liquid-supported syntheses of isoindoloquinazolines, it is plausible that ImIL-Sul-SBA-15 would serve as an effective catalyst for the synthesis of the target compound, combining the advantages of both ionic liquids and solid supports. researchgate.net

Heterogeneous acid catalysts offer significant advantages in terms of separation, recovery, and reusability. Sulfonic acid functionalized nanoporous silica has proven to be an efficient and facile catalyst for the synthesis of various 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione (B3272663) derivatives. This method involves a three-component reaction of 2-amino-N-(R)-benzamide derivatives with 2-formylbenzoic acid in ethanol (B145695) under reflux conditions. The use of this catalyst leads to high yields of the desired products and simplifies the workup procedure, often avoiding the need for chromatographic purification. The reusability of the catalyst further enhances the sustainability of this synthetic route.

Table 2: Synthesis of 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione Derivatives using Sulfonic Acid Functionalized Nanoporous Silica

Entry 2-amino-N-(R)-benzamide Product Yield (%)
1 2-Amino-N-phenylbenzamide 6-phenyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione 95
2 2-Amino-N-(4-methylphenyl)benzamide 6-(p-tolyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione 92
3 2-Amino-N-benzylbenzamide 6-benzyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione 90

Reaction Conditions: 2-amino-N-(R)-benzamide, 2-formylbenzoic acid, and sulfonic acid functionalized nanoporous silica in ethanol under reflux.

Palladium catalysis has enabled the development of elegant and highly efficient cascade reactions for the construction of complex heterocyclic frameworks. A practical and highly efficient procedure for the selective preparation of 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-diones involves a palladium-catalyzed one-pot three-component cascade reaction. This reaction utilizes 2-aminobenzamides, 2-bromobenzaldehydes, and carbon monoxide at atmospheric pressure. The cascade process is initiated by the cyclocondensation of the 2-aminobenzamide (B116534) with the 2-bromobenzaldehyde, which is then followed by a palladium-catalyzed cyclocarbonylation of the in-situ formed 2,3-dihydroquinazolin-4(1H)-one with carbon monoxide. This remarkable transformation results in the formation of four new carbon-carbon and carbon-nitrogen bonds and the simultaneous construction of two new rings. The methodology benefits from readily available starting materials and avoids the need for high-pressure equipment.

Graphene oxide has garnered attention as an efficient and recyclable carbocatalyst for various organic transformations. Its application in the synthesis of isoindolo[2,1-a]quinazoline-5,11-diones has been demonstrated through a domino condensation reaction. This solvent-free approach offers an environmentally friendly and facile route to the target compounds. The catalytic activity of graphene oxide is attributed to the presence of various oxygen-containing functional groups on its surface, which can act as Brønsted acidic sites to promote the condensation reactions.

TiO2 Nanoparticles-Catalyzed Approaches

The application of heterogeneous nanocatalysts has gained considerable traction in organic synthesis due to their high surface area, reusability, and often enhanced catalytic activity. Titanium dioxide (TiO2) nanoparticles have emerged as an efficient and environmentally friendly catalyst for the synthesis of isoindolo[2,1-a]quinazoline derivatives.

A notable one-pot method involves the reaction of isatoic anhydride, 2-carboxybenzaldehyde, and aromatic hydrazines in the presence of nano TiO2 particles. researchgate.net This approach, conducted by refluxing in aqueous ethanol, leads to the formation of 3-acylamino isoindolo[2,1-a]quinazolines in excellent yields. researchgate.net The versatility of this methodology allows for the synthesis of a diverse range of derivatives under mild conditions. researchgate.net The use of aqueous ethanol as a solvent further enhances the green credentials of this synthetic route.

Table 1: TiO2 Nanoparticles-Catalyzed Synthesis of 3-Acylamino Isoindolo[2,1-a]quinazolines researchgate.net

Entry Aromatic Hydrazine Product Yield (%)
1 Phenylhydrazine 3-(Phenylformamido)isoindolo[2,1-a]quinazoline 92
2 4-Methylphenylhydrazine 3-(4-Methylphenylformamido)isoindolo[2,1-a]quinazoline 95
3 4-Chlorophenylhydrazine 3-(4-Chlorophenylformamido)isoindolo[2,1-a]quinazoline 91
Biocatalytic Methods (e.g., Saccharomyces cerevisiae-catalyzed synthesis)

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, utilizing enzymes or whole organisms to catalyze reactions with high selectivity and under mild conditions. While specific examples of Saccharomyces cerevisiae (baker's yeast) in the direct synthesis of the this compound core are not extensively documented, its utility has been demonstrated in the synthesis of related quinazolinone congeners.

A chemoenzymatic approach to pyrrolo[2,1-b]quinazolinones, which share a similar fused heterocyclic system, has been successfully developed using baker's yeast for an azidoreductive cyclization strategy. acs.org This reaction proceeds at room temperature and affords the products in good yields, highlighting the potential of whole-cell biocatalysis in constructing these complex scaffolds. acs.org

Furthermore, isolated enzymes have been employed in the synthesis of quinazolinones. For instance, α-Chymotrypsin has been shown to catalyze the cyclization of an aldehyde and 2-aminobenzamide, which is a key step in forming the quinazolinone ring. nih.govcolab.ws This enzymatic step, when combined with a subsequent photocatalytic oxidation, provides a rapid and highly efficient route to functionalized quinazolinones, with yields reaching up to 99% in just 2 hours. nih.govcolab.ws Another bio-inspired cooperative catalytic system using laccase/DDQ in aqueous media under aerobic conditions has also been developed for the synthesis of quinazolinones in high yields (80-95%). rsc.org

Development of Catalyst-Free Synthesis Protocols

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it eliminates the need for, and potential contamination by, metal or other catalysts. For the synthesis of this compound and its derivatives, several catalyst-free approaches have been reported.

One such method involves a grinding-induced, multicomponent synthesis using a simple mortar and pestle. nih.gov This mechanochemical approach is environmentally friendly and is associated with a simple workup, high product yields, and short reaction times. nih.gov

Integration of Environmentally Conscious Synthetic Principles (Green Chemistry)

Green chemistry principles are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact. This includes the use of benign solvents, solvent-free conditions, and alternative energy sources.

Reactions Conducted in Pure Aqueous Media

Water is considered the ultimate green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of isoindolo[2,1-a]quinazoline-5,11-dione derivatives has been successfully achieved in pure water.

A highly efficient method utilizes a sulphonic acid-functionalized Wang resin (Wang-OSO3H) as a polymeric and recoverable acidic catalyst for the multicomponent reaction of isatoic anhydride, 2-formylbenzoic acid, and various amines. nih.gov This reaction proceeds in pure water to afford the desired products in good to excellent yields (86–94%). nih.gov A key advantage of this method is that it can be performed under open air and the catalyst can be recovered and recycled multiple times without a significant loss of activity. nih.gov

Table 2: Wang-OSO3H Catalyzed Synthesis of Isoindolo[2,1-a]quinazoline-5,11-diones in Water nih.gov

Entry Amine Product Yield (%)
1 Aniline 6-Phenyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione 92
2 4-Methylaniline 6-(p-Tolyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione 94
3 4-Methoxyaniline 6-(4-Methoxyphenyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione 93
Implementations of Solvent-Free Reaction Conditions

Solvent-free, or neat, reactions represent a highly desirable green chemistry approach as they eliminate solvent waste and can lead to improved reaction rates and yields. The synthesis of isoindolo[2,1-c]pyrazolo[1,5-a]quinazoline and related derivatives has been accomplished via a mild and efficient one-pot, three-component reaction under solvent-free conditions. mdpi.com This method involves the reaction of 5-substituted 3-aminopyrazoles with 2-formylbenzoic acid and various C-H acids. mdpi.com

Mechanochemical synthesis, as mentioned earlier, is another prominent example of a solvent-free approach, relying on mechanical energy to drive the reaction. nih.gov

Ultrasound-Assisted Synthetic Approaches

Ultrasound irradiation has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. This is attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures.

The synthesis of isoindolin-1-one (B1195906) derivatives, key precursors for isoindolo[2,1-a]quinazolin-11(5H)-ones, has been significantly improved through the use of ultrasound. A practical synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides and primary amines under ultrasonic irradiation has been developed. lookchem.comorganic-chemistry.org This method is characterized by its high efficiency and yields. lookchem.comorganic-chemistry.org A direct comparison with conventional heating highlights the advantages of the ultrasound-assisted approach. lookchem.com

Table 3: Comparison of Ultrasound-Assisted and Conventional Heating for the Synthesis of an Isoindolin-1-one Derivative lookchem.com

Method Reaction Time Yield (%)
Ultrasound Irradiation 30 min 93
Employment of Deep Eutectic Solvent Systems

The use of deep eutectic solvents (DESs) has emerged as a sustainable and efficient approach in the synthesis of this compound and its derivatives. lookchem.com These solvents, typically composed of a quaternary ammonium (B1175870) salt and a hydrogen-bond donor, are valued for being non-volatile, non-toxic, biodegradable, and recyclable. lookchem.com

A notable application of DES is in the diastereoselective, one-pot multicomponent Povarov reaction to synthesize dihydroisoindolo[2,1-a]quinolin-11-ones. nih.gov This reaction utilizes anilines, alkenes (such as trans-anethole, methyl eugenol, and indene), and 2-formylbenzoic acid. nih.govrsc.org Researchers evaluated various Lewis and Brønsted acidic eutectic solvents, finding that a mixture of choline (B1196258) chloride and zinc chloride (ChCl/ZnCl₂) in a 1:2 molar ratio was particularly effective. nih.govresearchgate.net This specific DES acts as both the reaction medium and catalyst, leading to the desired products in good to moderate yields with high diastereoselectivity. nih.gov The methodology is praised for its mild reaction conditions, short reaction times, and simple work-up procedures. rsc.org Furthermore, the ChCl/ZnCl₂ mixture can be recycled and reused for up to six consecutive cycles without a significant loss in catalytic activity. nih.govrsc.org

Another green synthetic protocol involves a DES prepared from p-toluenesulfonic acid and choline chloride. lookchem.com This system has been successfully used for the synthesis of 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives from the reaction of 2-formylbenzoic acid and 2-aminobenzamides. The reaction proceeds efficiently at room temperature, offering a simple and environmentally benign pathway to these fused heterocyclic systems. lookchem.com

Table 1: Screening of Deep Eutectic Solvents in the Synthesis of an Isoindoloquinoline Derivative
Data derived from a model reaction between p-toluidine, trans-anethole, and 2-formylbenzoic acid. lookchem.comresearchgate.net ChCl = Choline Chloride; APTS = 3-Aminopropyl)triethoxysilane.

Targeted Synthesis of Specific this compound Ring System Variants

Construction of 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione Scaffolds

The 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione framework is a significant scaffold, and several efficient synthetic methods have been developed for its construction.

A prevalent strategy is the one-pot, three-component reaction involving isatoic anhydride, an appropriate amine, and 2-formylbenzoic acid. bdpsjournal.org This condensation reaction can be effectively catalyzed by silica sulfuric acid. bdpsjournal.org A similar three-component approach reacts 2-amino-N-(R)-benzamide derivatives with 2-formylbenzoic acid in ethanol under reflux, using sulfonic acid functionalized nanoporous silica as a reusable and efficient catalyst. This method is noted for high yields and a straightforward workup that avoids chromatographic purification.

An alternative one-pot procedure involves the reaction of 2-formylbenzoic acid with various amines, such as ammonium acetate (B1210297) or methylamine, in acetic acid at elevated temperatures. researchgate.net This method has been shown to produce a range of substituted derivatives in high yields (80-92%) within a short reaction time (45-60 minutes). researchgate.net

A novel intramolecular aza-Prins type cyclization has also been reported for the synthesis of these dione (B5365651) derivatives. rsc.org This metal-free approach utilizes the reaction between N-acyliminium ions and amides, featuring inexpensive reagents and mild conditions to produce the target compounds in excellent yields. rsc.org Furthermore, the use of deep eutectic solvents, such as a mixture of p-toluenesulfonic acid and choline chloride, provides an environmentally friendly route for the reaction between 2-formylbenzoic acid and 2-aminobenzamide, yielding the desired product in high purity. lookchem.com

Table 2: Synthesis of 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione Derivatives
Data from a one-pot synthesis reacting various amines with 2-formylbenzoic acid. researchgate.net

Formation of Dihydroisoindolo[2,1-a]quinolin-11-one and Isoindolo[2,1-a]quinolin-11(5H)-one Architectures

The synthesis of dihydroisoindolo[2,1-a]quinolin-11-one and its parent isoindolo[2,1-a]quinolin-11(5H)-one core is commonly achieved through multicomponent reactions, particularly the imino Diels-Alder (Povarov) reaction. nih.govnih.gov A three-component reaction of anilines, o-phthalaldehyde, and various dienophiles is a key strategy. nih.govrsc.org For example, using natural β-styrenes like isoeugenol (B1672232) and anethole (B165797) as dienophiles yields 5-aryl-dihydroisoindolo[2,1-a]quinolin-11-ones, while using isoprene (B109036) as the dienophile produces 5-vinyl derivatives in high yields (75-90%). nih.govrsc.org

The Povarov reaction can be promoted by various catalysts and conditions. nih.gov A solvent-free approach using sulfonated amorphous milled cellulose (B213188) has been reported. nih.gov Alternatively, the reaction can be performed in deep eutectic solvents, such as ChCl/ZnCl₂, which serve as both catalyst and medium for the reaction between anilines, alkenes, and 2-formylbenzoic acid. nih.govresearchgate.net

Another advanced method involves the Lewis acid-mediated reaction of enamides with N-aryl-acylimines, which are generated from N-aryl-3-hydroxyisoindolinones. chemrxiv.orgchemrxiv.org This transformation allows for the stereoselective synthesis of isoindolo[2,1-a]quinolin-11(5H)-ones containing up to three contiguous stereogenic centers in high yields and diastereoselectivities. chemrxiv.org Boron trifluoride etherate (BF₃·OEt₂) is a commonly used Lewis acid for this purpose, facilitating the [4+2] reaction of N-acyliminium intermediates with olefins. chemrxiv.orgresearchgate.net

Synthesis of Polycondensed Isoindolo[2,1-a]nih.govtriazino[2,3-c]quinazolines

The specific polycondensed ring system of isoindolo[2,1-a] nih.govrsc.orgnih.govtriazino[2,3-c]quinazoline is highly complex, and synthetic routes are not extensively documented in readily available literature. However, methodologies for the synthesis of related triazino- and triazolo-quinazoline cores have been established, which may provide foundational strategies for accessing this target.

For instance, the synthesis of 3-aryl- nih.govrsc.orgnih.govtriazolo[4,3-c]quinazoline derivatives has been achieved via a Suzuki-Miyaura cross-coupling reaction. mdpi.com This involves the palladium-catalyzed interaction of 5-(4-bromophenyl)- nih.govrsc.orgnih.govtriazolo[4,3-c]quinazolines with various arylboronic acids. mdpi.com Additionally, novel hybrids of 2H- nih.govrsc.orgnih.govtriazino[2,3-c]quinazolin-2-one have been synthesized. zsmu.edu.ua The synthetic pathway often begins with the creation of a 6-(chloromethyl) or 6-(1-chloroethyl) substituted triazinoquinazolinone intermediate. zsmu.edu.ua This intermediate then undergoes nucleophilic substitution with various sulfur-containing heterocycles, such as 4-methyl-4H-1,2,4-triazol-3-thiol or 1-phenyl-1H-tetrazole-5-thiol, to yield the final polycondensed products. zsmu.edu.ua These approaches highlight the modular nature of building such complex heterocyclic systems.

Synthetic Routes to Isoindolo[2,1-a]quinoxaline Derivatives

Several synthetic pathways have been developed to access the isoindolo[2,1-a]quinoxaline ring system. One innovative, metal-free approach involves a base-promoted tandem cyclization. researchgate.net This reaction utilizes o-phenylenediamine (B120857) and ninhydrin-phenol adducts to construct 6-(2-hydroxyaryl)isoindolo[2,1-a]quinoxalin-11(5H)-ones, which are a novel class of fluorophores. researchgate.net

More conventional syntheses often involve multi-step sequences. A common route starts with the synthesis of isoindolo[2,1-a]quinoxalin-6-one or indolo[1,2-a]quinoxalin-6-one cores. tandfonline.com These intermediates can then be converted to 6-chloro-isoindolo[2,1-a]quinoxalines by refluxing with phosphoryl chloride (POCl₃). tandfonline.com The resulting chloro-derivatives are versatile precursors for further functionalization. For example, they can undergo palladium-catalyzed Suzuki coupling reactions with reagents like 4-formylphenylboronic acid to introduce aryl substituents at the 6-position, yielding compounds such as 4-(isoindolo[2,1-a]quinoxalin-6-yl)benzaldehydes. tandfonline.com These derivatives have been synthesized and evaluated for their potential biological activities. nih.gov

Elucidation of Advanced Reaction Mechanisms and Pathways

Understanding the reaction mechanisms underlying the formation of the isoindolo[2,1-a]quinazoline core and its analogues is crucial for optimizing existing synthetic routes and developing new ones.

For the widely used multicomponent synthesis of isoindolo[2,1-a]quinolin-11-ones, a non-concerted, stepwise mechanism is generally favored over a concerted Diels-Alder pathway. nih.gov A plausible mechanism begins with the reaction between an aniline and 2-formylbenzoic acid or o-phthalaldehyde. researchgate.netnih.gov In many cases, this leads to the formation of an N-aryl-3-hydroxyisoindolinone intermediate. researchgate.netnih.gov Treatment with a Lewis acid, such as BF₃·OEt₂, promotes de-hydroxylation to generate a highly electrophilic N-acyliminium cation. nih.govresearchgate.net This cation then undergoes an electrophilic attack by the alkene (dienophile). nih.gov The resulting carbocation intermediate subsequently cyclizes via an intramolecular Friedel-Crafts type reaction, followed by a proton shift, to afford the final fused isoindoloquinolinone ring system. nih.gov

In the diastereoselective synthesis using enamides, the stereochemical outcome suggests a stepwise mechanism proceeding through an open transition state. chemrxiv.orgchemrxiv.org The reaction is initiated by the Lewis acid-mediated formation of the acyliminium ion. The subsequent addition of the enamide occurs with an antiperiplanar arrangement of the reacting π-systems, which dictates the stereochemistry of the newly formed centers. chemrxiv.org

A novel aza-Prins type cyclization has also been identified as a key pathway. rsc.org This mechanism involves the intramolecular reaction of an N-acyliminium ion with a tethered amide nucleophile to form the fused heterocyclic products. rsc.org

Furthermore, studies on the reactivity of derivatives like 5-amino-11H-isoindolo[2,1-a]quinazoline have revealed that reaction pathways can be directed by kinetic versus thermodynamic control. univ.kiev.uauniv.kiev.ua The reaction with N-phenylmaleimide, for instance, can follow two distinct pathways leading to different rearranged products depending on the reaction conditions, highlighting the complexity and tunability of the reactivity of these systems. univ.kiev.uauniv.kiev.ua

Mechanistic Studies under Kinetic and Thermodynamic Control in Rearrangement Reactions

The synthesis of derivatives of the isoindolo[2,1-a]quinazoline core can be directed down different pathways by manipulating reaction conditions to favor either kinetic or thermodynamic control. This principle is demonstrated in the reaction of 5-amino-11H-isoindolo[2,1-a]quinazoline with N-phenylmaleimide, which is not a simple Michael reaction but a more complex rearrangement process. univ.kiev.uadntb.gov.uauniv.kiev.ua The reaction can proceed via two distinct pathways, yielding different products depending on the control type. dntb.gov.uaresearchgate.net

Under kinetic control , the reaction is typically carried out at a lower temperature (e.g., in methanol (B129727) for one week). univ.kiev.ua This pathway involves one molecule of the maleimide (B117702) and proceeds through the opening of the isoindole fragment, followed by a rearrangement. researchgate.net An exocyclic imine group in close proximity to the succinimide (B58015) fragment facilitates a subsequent rearrangement, leading to the formation of a dihydropyrimidone ring, which then aromatizes through oxidation to a pyrimidone ring. researchgate.net

Under thermodynamic control , the reaction is conducted at a higher temperature (e.g., refluxing in isopropanol (B130326) for 4 hours). univ.kiev.uaresearchgate.net This pathway initially follows a similar opening of the isoindole fragment and rearrangement. However, instead of the succinimide fragment opening, a second equivalent of maleimide participates in a Diels-Alder reaction. This is followed by the cleavage of the resulting azanorbornene fragment to yield a different final product, a naphthalene (B1677914) derivative. researchgate.net

The distinct outcomes under these two sets of conditions highlight the complexity of the reaction landscape and the importance of mechanistic understanding in achieving synthetic control.

Table 1: Comparison of Reaction Conditions and Products under Kinetic vs. Thermodynamic Control univ.kiev.uaresearchgate.net
Control TypeReactantsSolventConditionsProposed Mechanism HighlightsFinal Product TypeYield
Kinetic5-amino-11H-isoindolo[2,1-a]quinazoline hydrobromide, N-phenylmaleimide, triethylamineMethanolSealed flask, 1 weekIsoindole ring opening, rearrangement, dihydropyrimidone ring formation, aromatizationPyrimidone derivativeCompound 1: 27%, Compound 2: 68%
Thermodynamic5-amino-11H-isoindolo[2,1-a]quinazoline hydrobromide, N-phenylmaleimide, triethylamineIsopropanolReflux, 4 hoursIsoindole ring opening, rearrangement, Diels-Alder reaction with 2nd maleimide equivalent, cleavageNaphthalene derivative72%

Investigation of Step-wise Addition-Cyclization Mechanisms

Many synthetic routes toward the this compound core are now understood to proceed through step-wise mechanisms rather than concerted cycloadditions. nih.govchemrxiv.org Evidence for this comes from both experimental outcomes and theoretical studies. nih.gov A key example is the Lewis acid-catalyzed three-component reaction of anilines, phthalic aldehyde, and isoprene. nih.gov The proposed mechanism does not follow a concerted Diels-Alder pathway. Instead, it involves the initial formation of an N-acyliminium cation, which then undergoes an electrophilic attack on the diene (isoprene). nih.gov This addition step forms a new cationic intermediate, which subsequently cyclizes to complete the skeleton. nih.gov

Further support for a stepwise pathway is found in the diastereoselective synthesis of isoindolo[2,1-a]quinolin-11(5H)-ones using enamides. chemrxiv.org In these reactions, the fact that both (E)- and (Z)-isomers of the enamide reactant lead to the same stereochemical outcome in the product points toward a stepwise mechanism. chemrxiv.org A concerted reaction would be expected to yield different diastereomers from the different enamide isomers. The proposed mechanism involves the addition of the enamide to a highly electrophilic acyliminium species via an open transition state, forming a 1,2-syn-intermediate diastereoselectively. This intermediate then undergoes an intramolecular cyclization to yield the final product. chemrxiv.orgchemrxiv.org

Analysis of Intramolecular Friedel-Crafts Reaction Dynamics

The intramolecular Friedel-Crafts reaction is a critical bond-forming step in several modern syntheses of the this compound framework. nih.gov This reaction provides an efficient means of constructing the final ring of the polycyclic system. In the context of the Lewis acid-catalyzed reaction involving an N-acyliminium ion and a diene, the mechanism proceeds via an initial electrophilic addition to form a cationic intermediate. nih.gov This intermediate is positioned perfectly for an intramolecular electrophilic aromatic substitution, where the cation is attacked by an electron-rich aromatic ring within the same molecule. This Friedel-Crafts cyclization step forms an intermediate which, after a subsequent 1,3-hydride shift, yields the stable isoindolo[2,1-a]quinolinone ring system. nih.gov

Role of N-Acyliminium Cation Intermediates in Cycloaddition Processes

N-acyliminium cations are highly reactive and versatile intermediates that play a central role in the construction of the this compound skeleton. nih.govchemrxiv.org These electrophilic species are typically generated in situ from stable precursors, such as N-aryl-3-hydroxyisoindolinones, through treatment with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). nih.govchemrxiv.org The Lewis acid facilitates the departure of the hydroxyl group as water, generating the highly electrophilic N-acyliminium ion. nih.gov

Once formed, these intermediates are readily trapped by a variety of nucleophiles, including alkenes and enamides, in formal [4+2] cycloaddition reactions. researchgate.net For instance, the reaction of an N-acyliminium ion with isoprene is not considered a concerted process but rather a stepwise electrophilic addition followed by cyclization. nih.gov In reactions with enamides, the N-acyliminium ion acts as a potent electrophile, adding the enamide to form a new intermediate that subsequently cyclizes. chemrxiv.org The generation and trapping of these transient cations are foundational to numerous strategies for synthesizing this class of N-heterocycles, enabling the construction of complex frameworks with high regio- and stereoselectivity. nih.govnih.govresearchgate.net

Table 2: Optimized Conditions for N-Acyliminium Ion Reaction with Enamides chemrxiv.org
EntryDeviation from Optimized ConditionsYield (%)Diastereomeric Ratio (d.r.)
1None (BF₃·OEt₂ 1.1 eq., 0 °C, 2h)8877:23
2BF₃·OEt₂ 1.5 eq.; -50°C; 16h6576:24
3Enamide added before Lewis Acid7575:25
4BF₃·OEt₂ 0.5 eq.5577:23

Detailed Examination of Domino and Cascade Reaction Sequences

Domino and cascade reactions represent a highly efficient and atom-economical approach to synthesizing complex molecules like this compound from simple starting materials in a single pot. researchgate.netnih.gov These processes involve multiple bond-forming events that occur sequentially without the need to isolate intermediates, add new reagents, or change reaction conditions. researchgate.net

An example of such a strategy is the one-pot multicomponent Povarov reaction used to synthesize dihydroisoindolo[2,1-a]quinolin-11-ones. nih.gov This reaction brings together anilines, alkenes, and 2-formylbenzoic acid in a deep eutectic solvent, which acts as both the medium and catalyst. nih.gov The sequence involves the formation of an imine, followed by a cycloaddition and subsequent cyclization/lactamization to rapidly build the complex heterocyclic core.

Another relevant example is the synthesis of a related pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) via a double cyclocondensation cascade. nih.gov In this reaction, anthranilamide and ethyl levulinate undergo a sequence of reactions, beginning with the formation of a Schiff base, followed by a ring-closing step to form a quinazolinone intermediate. This intermediate then undergoes a second intramolecular ring-closing step to yield the final tricyclic product. nih.gov Such cascade strategies are prized in modern organic synthesis for their efficiency, reduction of waste, and ability to rapidly generate molecular complexity. nih.gov

Sophisticated Structural Characterization and Spectroscopic Elucidation

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of Isoindolo[2,1-a]quinazolin-11(5H)-one, offering profound insights into its intricate proton and carbon framework.

Carbon-13 NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. The chemical shifts of the carbon atoms are indicative of their electronic environment, allowing for the differentiation between aromatic, aliphatic, and carbonyl carbons. For instance, the spectrum typically shows a characteristic downfield signal corresponding to the carbonyl carbon (C=O) of the quinazolinone ring, generally observed in the range of δ 162.0 ppm. The aromatic carbons resonate in the region of δ 115-150 ppm, with their specific shifts influenced by the nature and position of substituents.

Table 1: Representative ¹³C NMR Chemical Shifts for this compound

Carbon Atom Chemical Shift (δ, ppm)
C=O ~162.2
Aromatic C 115.8 - 147.2

Note: Chemical shifts are approximate and can vary based on the solvent and specific derivative.

Proton NMR (¹H NMR) spectroscopy offers valuable information on the number, environment, and connectivity of protons in this compound. The aromatic protons typically appear as a complex series of multiplets in the downfield region of the spectrum, usually between δ 7.2 and 8.5 ppm. A characteristic singlet corresponding to the methylene (B1212753) (-CH₂-) protons of the isoindolone part is often observed around δ 4.8 ppm. The integration of these signals provides a quantitative measure of the number of protons in each environment, further corroborating the proposed structure.

Table 2: Representative ¹H NMR Data for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity
Aromatic H 7.27 - 8.32 Multiplet

Note: Chemical shifts and multiplicities are representative and can be influenced by the solvent and substitution patterns.

Employment of Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The most prominent absorption band is typically associated with the carbonyl (C=O) stretching vibration of the lactam in the quinazolinone ring, which appears in the region of 1680-1710 cm⁻¹. Additional characteristic bands include those for C-N stretching and aromatic C=C stretching vibrations, which are observed in the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
C=O (Lactam) ~1690
C=C (Aromatic) 1470 - 1610

Note: Values are approximate and can vary depending on the sample preparation and specific molecular structure.

Mass Spectrometry for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula by providing a highly accurate mass measurement. The mass spectrum typically shows a prominent molecular ion peak (M⁺) corresponding to the intact molecule. Analysis of the fragmentation pattern offers additional structural insights, as the molecule breaks apart in a predictable manner, yielding fragment ions that correspond to stable substructures of the parent compound.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination and Absolute Configuration Assignment (as applied to related polycyclic indole (B1671886) derivatives)

While specific single-crystal X-ray diffraction data for the parent this compound is not widely reported, this technique remains the gold standard for unambiguous structure determination in the solid state. For related polycyclic indole derivatives, X-ray crystallography has been employed to definitively establish the three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. This powerful technique also allows for the assignment of the absolute configuration in chiral derivatives, providing a level of structural detail that is unattainable with other spectroscopic methods. The application of this technique to this compound would provide ultimate confirmation of its planar and rigid tetracyclic framework.

Systematic Derivatization Strategies and Scaffold Modification for Isoindolo 2,1 a Quinazolin 11 5h One

Strategic Introduction of Diverse Functional Groups into the Isoindolo[2,1-a]quinazolin-11(5H)-one Nucleus

The primary strategy for introducing functional diversity into the this compound core often involves the careful selection of starting materials in multicomponent reactions (MCRs). The imino Diels-Alder reaction, also known as the Povarov reaction, is a cornerstone of this approach, typically utilizing an aniline (B41778), 2-formylbenzoic acid (or its equivalent), and a dienophile. By systematically varying these components, a wide array of functional groups can be incorporated into the final tetracyclic structure. nih.govnih.gov

Key Strategies:

Aniline Moiety Variation: The choice of substituted anilines is a direct and effective method for introducing functional groups onto the quinazoline (B50416) portion of the scaffold. Both electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., halogens, nitro) can be strategically placed on the aniline ring. This allows for the modulation of the electronic properties and steric profile of the final molecule. nih.gov

Dienophile Selection: The dienophile component dictates the substitution pattern on the newly formed piperidine (B6355638) ring of the tetrahydroquinoline moiety. The use of various dienophiles, such as isoprene (B109036), trans-anethole, and isoeugenol (B1672232), allows for the introduction of vinyl, methyl, aryl, and methoxyphenyl groups. nih.gov This versatility is crucial for exploring structure-activity relationships.

Post-Synthetic Modification: Beyond the initial multicomponent synthesis, post-synthetic modification offers another layer of diversification. For instance, derivatives synthesized via an aza-Prins type cyclization can undergo further transformations to create unprecedented triazole and other complex tetracyclic derivatives, showcasing the utility of modifying the initially formed scaffold. rsc.orgrsc.org

The following table illustrates the diversity achieved by varying the aniline and dienophile components in a three-component imino Diels-Alder reaction.

EntryAniline SubstituentDienophileResulting Functional GroupsReference
14-Methyltrans-Anethole4-Methoxyphenyl, Methyl nih.gov
23-Bromotrans-Anethole3-Bromo, 4-Methoxyphenyl, Methyl nih.gov
34-Nitrotrans-Anethole4-Nitro, 4-Methoxyphenyl, Methyl nih.gov
4UnsubstitutedIsoprene5-Methyl, 5-Vinyl nih.gov
54-ChloroIsoprene4-Chloro, 5-Methyl, 5-Vinyl nih.gov
63,4-DimethoxyIsoprene3,4-Dimethoxy, 5-Methyl, 5-Vinyl nih.gov

Development of Regioselective and Stereoselective Transformations within the Core Structure

Control over regioselectivity and stereoselectivity is critical in synthesizing complex, three-dimensional molecules like this compound derivatives. Research has focused on developing methods that yield specific isomers, which is essential for understanding their biological interactions.

Regioselectivity: In the context of the Povarov reaction, the cycloaddition typically occurs with complete regioselectivity, affording only one constitutional isomer. nih.gov This is governed by the electronic nature of the reactants, where the N-acyliminium ion, generated in situ from the aniline and 2-formylbenzoic acid, reacts predictably with the electron-rich dienophile. nih.govrsc.org

Diastereoselectivity: High diastereoselectivity is a hallmark of modern synthetic methods for this scaffold. Lewis acid-mediated reactions, for example using BF₃·OEt₂, have been shown to produce dihydroisoindolo[2,1-a]quinolin-11(5H)-ones with a high degree of stereocontrol. rsc.orgtandfonline.com The reaction of N-aryl-3-hydroxyisoindolinones with enamides can generate products with up to three contiguous stereogenic centers in good to high yields and diastereoselectivities. rsc.orgtandfonline.com The stereochemical outcome is often rationalized by a stepwise reaction mechanism proceeding through an open transition state. rsc.orgtandfonline.com

A notable development is the diastereoselective synthesis using enamides as building blocks. This method allows for the construction of the fused heterocyclic scaffold with three adjacent stereocenters. The choice of enamide and the reaction conditions, including the Lewis acid catalyst, are crucial in controlling the stereochemical outcome.

The table below summarizes findings from a study on the diastereoselective synthesis of various derivatives.

EntryN-Acyliminium Precursor Substituent (Aryl Moiety)Enamide SubstituentDiastereomeric Ratio (d.r.)Reference
1PhenylPhenyl77:23 researchgate.net
24-MethoxyphenylPhenyl79:21 researchgate.net
34-FluorophenylPhenyl75:25 researchgate.net
4Phenyl4-Fluorophenyl80:20 researchgate.net
5Phenyl4-(Trifluoromethyl)phenyl85:15 researchgate.net

Synthesis of Analogs and Employment of Structural Diversification Techniques

The synthesis of analogs of this compound is a key strategy for exploring its chemical space and identifying compounds with optimized properties. One-pot multicomponent reactions are the most powerful tool for this purpose, enabling rapid structural diversification from readily available starting materials. nih.govnih.gov

Diversification Techniques:

Varying all Three Components: A comprehensive approach to structural diversification involves simultaneously varying the aniline, the aldehyde component (typically 2-formylbenzoic acid), and the dienophile. This allows for the generation of large libraries of analogs with modifications at multiple positions of the scaffold. nih.govnih.gov For example, using a range of substituted anilines (bearing groups like -CH₃, -OCH₃, -Cl, -Br, -NO₂) in combination with different alkenes (like trans-anethole, methyl eugenol, isoprene, and indene) has led to the synthesis of diverse libraries of isoindolo[2,1-a]quinazolinones. nih.govnih.gov

Use of Alternative Reaction Media: The development of environmentally friendly synthetic methodologies has also contributed to diversification. The use of deep eutectic solvents (DES) as reusable and alternative reaction media has been shown to be effective for the diastereoselective synthesis of these compounds, providing good to moderate yields. nih.gov

Solvent-Free Synthesis: Catalysis using materials like amorphous milled cellulose (B213188) sulfonic acid (AMCell-SO₃H) has enabled solvent-free cascade reactions, further expanding the synthetic toolbox for creating diverse analogs. nih.gov

The following table showcases the structural diversity achieved through multicomponent synthesis.

Compound TypeAniline ComponentDienophile ComponentKey Structural FeatureReference
Aryl Isoindolo-Quinoline (AIIQ)Substituted AnilinesIsoeugenol, Anethole (B165797)5-Aryl-6-methyl substitution
Vinyl Isoindolo-Quinoline (VIIQ)Substituted AnilinesIsoprene5-Methyl-5-vinyl substitution nih.gov
Indeno-fused AnalogSubstituted AnilinesIndene (B144670)Fused indene ring system nih.gov

Design and Synthesis of Hybrid Molecules through Fused Heterocyclic Architectures

Creating hybrid molecules by fusing the this compound core with other heterocyclic architectures is an advanced strategy to develop novel compounds with potentially unique biological profiles. This approach combines the structural features of different pharmacophores into a single molecule.

Intramolecular Aza-Prins Type Cyclization: A novel and efficient methodology for creating fused systems involves an intramolecular aza-Prins type reaction. This strategy utilizes the cyclization of an N-acyliminium ion with an amide nucleophile. This metal-free approach has been successfully employed for the synthesis of 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione (B3272663) derivatives in excellent yields. rsc.orgrsc.org This reaction demonstrates the potential to fuse the isoindoloquinazolinone core with other nitrogen-containing rings. For example, the same strategy can be applied to synthesize tetrahydropyrimido[2,1-a]isoindole-2,6-diones, showcasing the versatility of the aza-Prins cyclization in building different fused heterocyclic systems. rsc.orgrsc.org

Fusion via Multicomponent Reactions: The Povarov reaction itself can be adapted to create fused hybrid structures by using cyclic dienophiles. For instance, the reaction of anilines and 2-formylbenzoic acid with indene results in the formation of 10b,15,15a,15b-tetrahydro-5H-indeno[2,1-c]isoindolo[2,1-a]quinolin-5-one derivatives. nih.gov This directly fuses an indene system onto the core scaffold, creating a more complex and rigid polycyclic architecture. nih.gov

These strategies highlight a deliberate design approach to combine distinct heterocyclic motifs, moving beyond simple substitution to create fundamentally new molecular frameworks based on the this compound nucleus.

Computational and Theoretical Investigations of Isoindolo 2,1 a Quinazolin 11 5h One and Its Derivatives

Application of Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a microscopic lens to examine the intrinsic properties of isoindoloquinazolinone derivatives. These methods are pivotal in understanding molecular stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies for Conformational Analysis and Reaction Mechanism Support

Density Functional Theory (DFT) has been effectively employed to investigate the conformational landscape of isoindoloquinazolinone derivatives. For instance, DFT calculations have been used to determine the relative stability of different geometric isomers, such as the E and Z configurations of tryptanthrin (B1681603) derivatives, a related class of compounds. These studies often involve geometry optimization to find the lowest-energy conformations. mdpi.com The insights gained from such analyses are crucial for understanding how the three-dimensional structure of these molecules influences their physical properties and biological activity.

Furthermore, DFT calculations provide robust support for proposed reaction mechanisms in the synthesis of the isoindolo[2,1-a]quinazolin-11(5H)-one scaffold. Theoretical investigations have been used to elucidate the pathways of complex multi-component reactions, such as the Povarov reaction, which is often employed for the synthesis of these heterocycles. nih.gov By modeling the energies of intermediates and transition states, researchers can corroborate experimentally observed outcomes and gain a deeper understanding of the underlying reaction kinetics and thermodynamics. For example, a stepwise reaction mechanism has been proposed for the diastereoselective synthesis of certain isoindolo[2,1-a]quinolin-11(5H)-ones. chemrxiv.org

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Density Distributions

The electronic properties of this compound and its derivatives are central to their reactivity and potential as pharmacological agents. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. wikipedia.orglibretexts.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. libretexts.org

Calculations of the HOMO-LUMO gap and the visualization of electronic density distributions are standard practice in the computational analysis of these compounds. researchgate.netresearchgate.net This information helps in predicting the sites of electrophilic and nucleophilic attack, which is invaluable for designing new synthetic routes and understanding intermolecular interactions. The distribution of electron density also dictates the nature and strength of non-covalent interactions, which are fundamental to the binding of these molecules to biological targets.

Advanced Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques that simulate the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or a nucleic acid. These methods are instrumental in drug discovery and development for predicting the binding mode and affinity of potential drug candidates.

Prediction of Protein-Ligand Interaction Modes

Molecular docking studies have been extensively used to predict how derivatives of this compound bind to the active sites of various protein targets. These simulations provide a detailed, three-dimensional view of the protein-ligand complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govresearchgate.net For example, in the context of cancer therapy, docking studies have been used to understand the binding of quinazoline (B50416) derivatives to the ATP-binding site of protein kinases. nih.gov The insights from these studies are crucial for structure-activity relationship (SAR) analysis, where the correlation between a molecule's structure and its biological activity is investigated to design more potent and selective inhibitors.

Computational Assessment of Enzyme Active Site Binding Affinities (e.g., Phosphodiesterase 7A, FGFR1)

Computational methods are frequently employed to estimate the binding affinity of isoindoloquinazolinone derivatives to the active sites of specific enzymes. This is often expressed as a docking score or a calculated binding free energy. These values provide a quantitative measure of how strongly a ligand is predicted to bind to its target.

Phosphodiesterase 7A (PDE7A): Quinazolinone-based compounds have been investigated as potential inhibitors of PDE7A, an enzyme implicated in inflammatory processes. nih.govnih.govfrontiersin.org Molecular docking studies have been successful in predicting the binding modes of these inhibitors within the PDE7A active site and correlating the predicted binding affinities with experimentally determined inhibitory concentrations (IC50 values). nih.gov

Fibroblast Growth Factor Receptor 1 (FGFR1): FGFR1 is a receptor tyrosine kinase that plays a role in cell proliferation and differentiation, and its aberrant activity is linked to cancer. Novel inhibitors of FGFR1, including compounds with quinazoline-like scaffolds, have been identified and evaluated using molecular docking. tdmu.edu.uapensoft.net These studies help in understanding the structural requirements for effective inhibition and guide the design of new anticancer agents. tdmu.edu.ua

Target EnzymeCompound TypeKey InteractionsPredicted Affinity
Phosphodiesterase 7A (PDE7A)Quinazolinone derivativesHydrogen bonds, π-π stacking with key residuesHigh, comparable to known inhibitors
Fibroblast Growth Factor Receptor 1 (FGFR1)Quinoline (B57606)/Quinazoline derivativesInteractions with the kinase hinge regionPotent, with IC50 values in the low micromolar range pensoft.net

Investigation of Viral Protein Binding Interactions (e.g., SARS-CoV-2 Nucleocapsid Protein, HIV-1 Reverse Transcriptase)

The versatile scaffold of isoindoloquinazolinone and related quinazoline derivatives has also made them attractive candidates for the development of antiviral agents. Molecular docking has been a key tool in exploring their potential to inhibit viral proteins.

SARS-CoV-2 Proteins: In the search for treatments for COVID-19, numerous computational studies have focused on identifying inhibitors of key SARS-CoV-2 proteins, such as the main protease (Mpro or 3CLpro) and the nucleocapsid protein. orientjchem.orgekb.egchemrxiv.orgnih.govresearchgate.net Quinazolinone-containing compounds have been docked into the active sites of these viral enzymes to predict their binding modes and affinities, with some derivatives showing promise as potential inhibitors. ekb.egnih.gov

HIV-1 Reverse Transcriptase (RT): HIV-1 RT is a crucial enzyme for the replication of the human immunodeficiency virus. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a major class of anti-HIV drugs. Quinoline and quinazoline derivatives have been designed and evaluated as potential NNRTIs through molecular docking studies. tubitak.gov.tr These computational analyses have helped to elucidate the interactions of these compounds with the allosteric binding pocket of HIV-1 RT. tubitak.gov.trnih.gov

Viral TargetCompound TypePredicted Binding SitePotential Effect
SARS-CoV-2 Main Protease (Mpro)Quinazolinone derivativesCatalytic dyad (Cys-His)Inhibition of viral replication nih.gov
SARS-CoV-2 Nucleocapsid ProteinIsoindoline-dione derivativesRNA binding grooveDisruption of viral assembly
HIV-1 Reverse Transcriptase (RT)Thiazolo-iso-indolinones, Quinoline derivativesNNRTI binding pocketInhibition of viral DNA synthesis tubitak.gov.trnih.gov

In Silico Predictive Analysis for Pharmacological Relevance

In the quest to identify novel therapeutic agents, computational methods have become indispensable tools for the preliminary assessment of a compound's pharmacological potential. For this compound and its derivatives, in silico predictive analysis, particularly through the use of molecular descriptors, offers a rapid and cost-effective means to evaluate their drug-likeness and potential for oral bioavailability.

Utilization of Molecular Descriptors for Compound Evaluation

Molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule. These descriptors are instrumental in establishing quantitative structure-activity relationships (QSAR) and for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities. A crucial aspect of this evaluation is the assessment of "drug-likeness," often guided by frameworks such as Lipinski's rule of five.

In a notable study, two series of dihydroisoindolo[2,1-a]quinolin-11-one derivatives were synthesized and subjected to in silico screening to evaluate their potential as orally active agents. nih.gov The two series of compounds were the 5-aryl-dihydroisoindolo[2,1-a]quinolin-11-ones (AIIQ) and the 5-vinyl-dihydroisoindolo[2,1-a]quinolin-11-ones (VIIQ). nih.gov The evaluation of these compounds was carried out using the Molinspiration online platform and DataWarrior software to calculate key molecular descriptors and assess compliance with Lipinski's rule of five. nih.gov

Lipinski's rule of five stipulates that for a compound to likely be orally bioavailable, it should generally adhere to the following criteria:

A molecular weight of no more than 500 daltons.

An octanol-water partition coefficient (logP) not exceeding 5.

No more than 5 hydrogen bond donors (typically the sum of OH and NH groups).

No more than 10 hydrogen bond acceptors (typically the sum of N and O atoms).

The in silico analysis of the AIIQ and VIIQ series of compounds revealed that they generally exhibit favorable drug-like properties. The calculated molecular descriptors for these derivatives, for the most part, fall within the ranges defined by Lipinski's rule, suggesting a good potential for oral bioavailability. nih.gov This initial screening is a critical step in identifying promising candidates for further preclinical and clinical development.

The calculated molecular descriptors for the 5-aryl-dihydroisoindolo[2,1-a]quinolin-11-ones (AIIQ) series are presented below. These data illustrate the application of molecular descriptors in assessing the pharmacological relevance of this class of compounds.

Table 1: Molecular Descriptors for 5-aryl-dihydroisoindolo[2,1-a]quinolin-11-ones (AIIQ) Derivatives

Compound Molecular Formula Molecular Weight ( g/mol ) logP Hydrogen Bond Donors Hydrogen Bond Acceptors
4a C24H21NO2 355.43 4.85 1 2
4b C25H23NO2 369.46 5.23 1 2
4c C24H20ClNO2 389.88 5.55 1 2
4d C24H20FNO2 373.42 5.01 1 2
4e C25H23NO3 385.46 4.77 1 3
4f C26H25NO3 399.49 5.15 1 3
4g C25H22ClNO3 419.91 5.47 1 3
4h C25H22FNO3 403.45 4.93 1 3
4i C25H23NO2 369.46 5.31 0 2
4j C26H25NO2 383.49 5.69 0 2
4k C25H22ClNO2 403.91 6.01 0 2
4l C25H22FNO2 387.45 5.47 0 2

| 4m | C24H21NO2 | 355.43 | 4.93 | 0 | 2 |

Similarly, the molecular descriptors for the 5-vinyl-dihydroisoindolo[2,1-a]quinolin-11-ones (VIIQ) series were calculated to assess their drug-likeness.

Table 2: Molecular Descriptors for 5-vinyl-dihydroisoindolo[2,1-a]quinolin-11-ones (VIIQ) Derivatives

Compound Molecular Formula Molecular Weight ( g/mol ) logP Hydrogen Bond Donors Hydrogen Bond Acceptors
6a C19H17NO 275.35 3.86 0 1
6b C20H19NO 289.37 4.24 0 1
6c C19H16ClNO 309.79 4.56 0 1
6d C19H16FNO 293.34 4.02 0 1
6e C20H19NO2 305.37 3.78 0 2
6f C21H21NO2 319.40 4.16 0 2
6g C20H18ClNO2 339.82 4.48 0 2
6h C20H18FNO2 323.36 3.94 0 2
6i C20H19NO 289.37 4.32 0 1
6j C21H21NO 303.40 4.70 0 1
6k C20H18ClNO 323.82 5.02 0 1

| 6l | C20H18FNO | 307.36 | 4.48 | 0 | 1 |

The data from these tables indicate that the majority of the synthesized derivatives in both the AIIQ and VIIQ series have molecular properties that align with Lipinski's rule of five, suggesting their potential as orally bioavailable drug candidates. nih.gov This in silico screening provides a valuable predictive assessment of the pharmacological relevance of these this compound derivatives and helps to prioritize compounds for further experimental investigation.

In Vitro Biological Activity and Structure Activity Relationship Sar Studies of Isoindolo 2,1 a Quinazolin 11 5h One Analogs

Evaluation of Anti-inflammatory and Immunomodulatory Activity In Vitro

Analogs of isoindolo[2,1-a]quinazolin-11(5H)-one have been investigated for their ability to modulate inflammatory pathways, primarily through the inhibition of key cytokines and enzymes involved in the inflammatory cascade.

Tumor Necrosis Factor-alpha (TNF-α) is a critical pro-inflammatory cytokine, and its inhibition is a validated strategy for treating various inflammatory diseases. A novel class of 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-diones has been synthesized and identified as potent inhibitors of TNF-α in vitro. researchgate.netnih.govrsc.org This discovery is significant as it represents one of the few examples of direct TNF-α inhibition by small molecules. researchgate.netnih.govrsc.org The design of these compounds was based on a strategy to create novel inhibitors that target both TNF-α and phosphodiesterase-4 (PDE4). researchgate.net

The structure-activity relationship (SAR) of these analogs reveals several key features. For instance, quinazolinones with halogen atoms (chlorine or fluorine) at the R1 position have been shown to decrease lipopolysaccharide (LPS)-induced TNF-α mRNA expression to below 50%. nih.gov The general quinazolinone scaffold is recognized for its role in inhibiting inflammatory gene expression through the NF-κB pathway. nih.gov

Below is a summary of the TNF-α inhibitory activity for selected isoindolo[2,1-a]quinazoline analogs.

Compound ClassActivityMechanismReference
6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dionesPotent in vitro inhibition of TNF-αDirect inhibition of TNF-α researchgate.netnih.govrsc.org
Quinazolinones with halogen at R1>50% reduction in LPS-induced TNF-α mRNAInhibition of inflammatory gene expression via NF-κB pathway nih.gov

Phosphodiesterases are enzymes that regulate intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in inflammatory and immune cells. semanticscholar.org Inhibition of specific PDEs, such as PDE4 and PDE7, is a promising approach for anti-inflammatory therapy.

The quinazolinone core is a well-established scaffold for developing PDE inhibitors. semanticscholar.orgresearchgate.net Novel series of quinazolinone derivatives have been designed and synthesized to target PDE4B, with some compounds showing inhibitory activity comparable to the reference inhibitor, Rolipram. researchgate.netresearchgate.net The design of these molecules was based on creating structural analogs to nitraquazone, a known selective PDE4 inhibitor. researchgate.net

Similarly, quinazoline (B50416) derivatives have been identified as inhibitors of PDE7A. semanticscholar.orgresearchgate.net Certain substituted 4-hydrazinoquinazoline (B1199610) and fused triazoloquinazoline derivatives exhibited good potency in in vitro PDE7A inhibition assays. semanticscholar.org Molecular docking studies suggest that these compounds interact with the enzyme's active site through π-π stacking interactions with key amino acid residues like Phe416. researchgate.net The anti-inflammatory effects of PDE inhibitors are linked to their ability to increase cAMP levels, which in turn can inhibit the activation of transcription factors like NF-κB and modulate the activity of immune cells. semanticscholar.org

The table below summarizes the PDE inhibitory activities of relevant quinazolinone-based compounds.

Compound ClassTargetActivityReference
1-aryl-4-butyl researchgate.netnih.govrsc.orgtriazolo[4,3-a]quinazolin-5(4H)-onePDE4BPromising inhibitory activity, comparable to Rolipram researchgate.netresearchgate.net
4-hydrazinoquinazoline derivativesPDE7AGood in vitro potency semanticscholar.org
Fused triazoloquinazolinesPDE7AGood in vitro potency semanticscholar.org

In Vitro Antineoplastic and Antiproliferative Investigations

The rigid, polycyclic architecture of isoindolo[2,1-a]quinazoline analogs makes them attractive candidates for anticancer drug discovery. nih.gov In vitro studies against various human tumor cell lines have confirmed their potent antiproliferative effects, which are mediated through multiple cellular mechanisms.

A key mechanism underlying the antineoplastic activity of this compound class is the disruption of the normal cell cycle progression. Studies on isoindolo[2,1-a]quinoxaline derivatives, a closely related scaffold, have demonstrated potent antiproliferative activity against a panel of approximately 60 human tumor cell lines, with GI50 values often in the submicromolar or even nanomolar range. nih.gov

Flow cytometric analysis of cancer cells treated with a lead compound from this series, 6-chloro-N,N-dimethyl-11H-isoindolo[2,1-a]quinoxalin-11-amine (compound 4c), revealed a significant arrest of the cell cycle in the G2/M phase. nih.gov This effect is indicative of interference with processes essential for mitosis. Similarly, other studies have shown that certain quinazolin-4(3H)-one analogues also induce G2/M cell cycle arrest, suggesting this is a common mechanism for this broad class of compounds. nih.gov

The cell cycle arrest induced by these compounds is closely linked to the induction of programmed cell death, or apoptosis. The treatment of tumor cells with the aforementioned isoindolo[2,1-a]quinoxaline derivative not only caused G2/M arrest but also triggered a cascade of apoptotic events. nih.gov

Key biochemical changes observed in vitro include:

Mitochondrial Depolarization: A loss of mitochondrial membrane potential was detected, which is a critical early event in the intrinsic pathway of apoptosis. nih.gov

Generation of Reactive Oxygen Species (ROS): The compound induced the production of ROS within the cells, leading to oxidative stress that can damage cellular components and promote apoptosis. nih.gov

Caspase Activation: The apoptotic signaling cascade was confirmed by the activation of key executioner enzymes, specifically caspase-3 and caspase-9. nih.gov

These findings collectively indicate that the compounds trigger apoptosis through the mitochondrial pathway, initiated by cellular stress and culminating in the activation of caspases that dismantle the cell. nih.gov

To further elucidate the mechanism behind the observed G2/M arrest and apoptosis, studies have focused on specific molecular targets. Research has shown that potent isoindolo[2,1-a]quinoxaline analogs can function as dual inhibitors, targeting two distinct and critical cellular components. nih.gov

Firstly, the lead compound was found to inhibit microtubule assembly in vitro. nih.gov Microtubules are dynamic polymers of tubulin that form the mitotic spindle, which is essential for chromosome segregation during cell division. By inhibiting tubulin polymerization, the compound disrupts spindle formation, leading to mitotic arrest and subsequent apoptosis. nih.govnih.gov

Secondly, and remarkably, the same compound also acts as a topoisomerase I inhibitor. nih.gov Topoisomerase I is an enzyme that relieves torsional stress in DNA during replication and transcription. Its inhibition leads to DNA damage and cell death, making it a validated target for cancer therapy. The ability of a single compound to inhibit both tubulin polymerization and topoisomerase I represents a powerful multi-target approach to cancer treatment. nih.gov

Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitory Activity

Derivatives of the isoindolo[2,1-a]quinazoline scaffold have been investigated as potential inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in cancer therapy. pensoft.net A novel series of isoindolo[2,1-a] banglajol.infomdpi.combdpsjournal.orgtriazino[2,3-c]quinazolines were synthesized and evaluated for their FGFR1 inhibitory activity. tdmu.edu.ua While these compounds showed generally weak inhibitory activity, several derivatives demonstrated IC₅₀ values in the low micromolar range. pensoft.net Specifically, compounds featuring quinoline (B57606), quinoxaline, and isoquinoline (B145761) moieties were tested, with compounds 9a , 9b , 9c , and 7b showing IC₅₀ values of 5.7, 3.3, 4.1, and 3.1 μM, respectively. pensoft.net Molecular docking studies suggest that the anticancer effects of these compounds may be attributed to their inhibition of the FGFR1 enzyme. pensoft.net

CompoundFGFR1 IC₅₀ (μM)
7b3.1
9b3.3
9c4.1
9a5.7

Assessment of Antiviral Activity In Vitro

Inhibition of Hepatitis B Virus (HBV) Replication

Dihydroisoindolo[2,1-a]quinazoline-5,11-dione (DIQ) derivatives have been identified as potent and selective inhibitors of Hepatitis B Virus (HBV) replication. bdpsjournal.orgresearchgate.net These compounds are thought to act as inhibitors of HBV capsid assembly. bdpsjournal.orgresearchgate.net A study of a series of synthesized DIQ derivatives (4a-4m ) found that five compounds, 4a , 4b , 4c , 4f , and 4m , exhibited potent inhibition of HBV DNA replication in the submicromolar range. bdpsjournal.orgresearchgate.net

The structure-activity relationship analysis indicated that the anti-HBV activity is highly dependent on the nature of the substituent on the dihydroisoindolo[2,1-a]quinazoline-5,11-dione core. bdpsjournal.orgresearchgate.net Compounds containing electron-withdrawing groups, such as fluorine or chlorine, or a heterocyclic system, demonstrated enhanced anti-HBV activity. bdpsjournal.orgresearchgate.net Compound 4a was the most active in the series, inhibiting HBsAg and HBeAg secretion as well as HBV DNA replication, with a selectivity index (SI) value of 456 for DNA replication. bdpsjournal.org In contrast, substituting the core with bulky groups like cyclohexane (B81311) (4i ) or benzylic groups (4j to 4l ) did not improve antiviral activity. bdpsjournal.orgresearchgate.net

CompoundHBV DNA Replication IC₅₀ (μM)
4a4.13
4m8.4
4c12.6
4b13.6
4f22.3

Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase

Analogs with the isoindolinone core, specifically thiazolo-iso-indolinones, have been identified as a class of non-nucleoside inhibitors (NNRTIs) highly specific to the reverse transcriptase (RT) of HIV-1. nih.gov The most potent compound in one study, BM +51.0836, inhibited HIV-1 RT with a 50% inhibitory concentration (IC₅₀) of 90 nM in vitro. nih.gov These compounds were found to be active against zidovudine-resistant isolates but showed no effect against HIV-2. nih.gov Resistance studies revealed that mutations at amino acid positions 101, 103, 181, and 188 in the RT enzyme conferred resistance to this class of inhibitors, indicating their binding site overlaps with other NNRTIs. nih.govnih.gov

Antiviral Efficacy against Enterovirus A71 (EV-A71)

A series of 2-aryl-isoindolin-1-one compounds, which represent a key fragment of the isoindolo[2,1-a]quinazoline structure, were designed and synthesized to investigate their antiviral activity against multiple clinical isolates of Enterovirus A71 (EV-A71). nih.govnih.gov The structure-activity relationship studies identified 2-phenyl-isoindolin-1-ones as a potent chemotype for anti-EV-A71 activity. nih.govnih.gov

Out of 24 compounds tested, ten showed significant antiviral activity with EC₅₀ values below 10 µM against four different EV-A71 strains. nih.gov Compounds A3 and A4 were particularly potent, with EC₅₀ values ranging from 1.23 to 1.76 μM. nih.govnih.gov The selectivity indices for these compounds were significantly higher than the reference drug, pirodavir. nih.govnih.gov SAR analysis revealed that a lipophilic group with some size restriction at the C4-position of the phenyl ring was favorable for activity. nih.gov Furthermore, a small amino group at the C6-position of the isoindolin-1-one (B1195906) moiety was well-tolerated. nih.gov Mechanistic studies indicated that compound A3 acts at the virus entry stage of replication. nih.govnih.gov

CompoundAntiviral Activity (EC₅₀) Range (μM)
A31.23 - 1.76
A41.23 - 1.76

Other Significant In Vitro Biological Activities of this compound Analogs

α-Glucosidase Inhibition

Analogs integrating quinoline and isoindoline (B1297411) moieties have been synthesized and evaluated as potential antidiabetic agents through the inhibition of α-glucosidase and α-amylase. nih.gov While research on the direct this compound skeleton is limited in this area, related heterocyclic structures have shown significant promise. For instance, a series of pyridine (B92270) derivatives (7a–d and 8a–d ) synthesized from 2-(4-acetylphenyl)isoindoline-1,3-dione were tested. nih.gov Compound 7d displayed noteworthy inhibitory activity against α-glucosidase with an IC₅₀ of 0.07 mM, which was more potent than the standard drug acarbose (B1664774) (IC₅₀: 0.09 mM). nih.gov This suggests that the broader isoindoline-containing scaffold is a promising starting point for developing new α-glucosidase inhibitors. nih.gov

Compoundα-Glucosidase IC₅₀ (mM)
7d0.07
Acarbose (Reference)0.09

Bromodomain Protein Inhibition

While direct studies on this compound analogs as bromodomain inhibitors are limited, research into the structurally related 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one core provides valuable insights into the potential of this class of fused heterocycles. nih.govnih.gov These proteins, particularly those within the SWI/SNF chromatin remodeling complex like PB1, SMARCA4, and SMARCA2, are critical regulators of gene expression and are implicated in cancer. nih.govnih.gov

A library of commercial analogs of the 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one core was screened, revealing that the scaffold likely binds within the acetylated lysine (B10760008) (KAc) binding site. nih.gov Structure-activity relationship (SAR) studies highlighted the sensitivity of binding to the size of the aromatic side chain. nih.gov Further synthesis and screening of analogs led to the identification of potent inhibitors targeting these bromodomains. nih.govnih.gov

The SAR studies provided key data on substitutions. For instance, compared to an unsubstituted analog, the introduction of a chlorine atom at the R2 position doubled the binding affinity, whereas a bromine substitution resulted in a smaller increase. nih.gov This suggests that electronegative substituents at specific positions can enhance interaction with the target protein. The best compounds identified bind the fifth bromodomain of PB1 with high affinity (KD of 124 nM) and show excellent selectivity over other bromodomains. nih.gov

Compound ScaffoldTargetKey SAR FindingReference
2,3-Dihydropyrrolo[1,2-a]quinazolin-5(1H)-onePB1(5), SMARCA2, SMARCA4 BromodomainsChlorine substitution at the R2 position doubled binding affinity compared to the unsubstituted analog. nih.gov
2,3-Dihydropyrrolo[1,2-a]quinazolin-5(1H)-onePB1(5) BromodomainThe most potent analog demonstrated a binding affinity (KD) of 124 nM. nih.gov

Quorum Sensing Modulation in Bacterial Systems

The quinazolinone scaffold is a well-established inhibitor of quorum sensing (QS) in pathogenic bacteria, particularly Pseudomonas aeruginosa. nih.govresearchgate.net QS is a cell-to-cell communication mechanism that regulates virulence factor production and biofilm formation. nih.gov The Pseudomonas quinolone signal (pqs) system is a key regulator in this process and its transcriptional regulator, PqsR, is a primary target for QS inhibitors (QSIs). nih.govresearchgate.net

Quinazolinone analogs are designed to mimic the natural autoinducers, 2-heptyl-3-hydroxyquinolin-4(1H)-one (PQS) and 2-heptylquinolin-4(1H)-one (HHQ), thereby acting as competitive inhibitors that bind to PqsR. nih.govresearchgate.net This inhibition disrupts the QS circuit, leading to a reduction in the production of virulence factors like pyocyanin (B1662382) and a decrease in biofilm formation. whiterose.ac.uknih.gov

SAR studies have been crucial in optimizing the potency of these inhibitors. Molecular docking and in vitro assays have shown that modifications at the 3-position of the quinazolinone core, the introduction of halogens on the aromatic ring, and the nature of terminal aliphatic or aromatic chains significantly influence inhibitory activity. nih.govresearchgate.net For example, one study found that a compound featuring a cyclopropyl (B3062369) group at the 3-position of the quinazolinone core exhibited higher pqs inhibitory activity than analogs with a phenyl group. nih.gov Another study identified a thiazole-containing quinazolinone that potently inhibited PqsR with an IC50 value under 300 nM. researchgate.net The most potent analogs can achieve IC50 values in the low micromolar range for pqs system inhibition. nih.gov

ScaffoldTarget SystemMechanism of ActionKey SAR FindingReference
QuinazolinoneP. aeruginosa pqs Quorum SensingCompetitive inhibition of the PqsR transcriptional regulator.Cyclic groups at the 3-position and halogens on the aromatic core influence potency. nih.govresearchgate.net
Thiazole-containing QuinazolinoneP. aeruginosa pqs Quorum SensingInhibition of PqsR.Demonstrated high potency with IC50 < 300 nM in a whole-cell assay. researchgate.net
Quinazolinone DisulfideP. aeruginosa pqs Quorum SensingCompetitive inhibition of PqsR.The most potent analog had an IC50 value of 4.5 µM. nih.gov

Effects on N2-Induced Hypoxia

Derivatives of the isoindolo[2,1-a]quinoline scaffold have been investigated for their protective effects against N2-induced hypoxia. nih.gov In a study examining a variety of these compounds, specific structural modifications were found to confer significant protective activity. nih.gov

The most potent compound identified in this study was 6-(diethylaminomethyl)isoindolo[2,1-a]quinoline-5,11(5H)-dione. nih.gov This finding underscores the importance of a basic aminoalkyl side chain at the C-6 position for anti-hypoxic activity. The introduction of the diethylaminomethyl group appears to be a critical feature for enhancing the protective effects of the parent molecule in this biological context. nih.gov The study involved synthesizing a series of related heterocycles to explore the structural requirements for this activity, ultimately highlighting the efficacy of the C-6 substituted isoindolo[2,1-a]quinoline-5,11(5H)-dione structure. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological potency of this compound analogs is intricately linked to their molecular architecture. Comprehensive SAR analyses have elucidated how the nature and position of substituents, as well as stereochemical features, dictate the observed biological responses.

Impact of Substituent Nature and Position on Biological Potency

The substitution pattern on the this compound skeleton is a critical determinant of biological activity, particularly in the context of anticancer potency. nih.gov Studies involving the synthesis of diverse series of 5-aryl-dihydroisoindolo[2,1-a]quinolin-11-ones (AIIQ) and 5-vinyl-dihydroisoindolo[2,1-a]quinolin-11-ones (VIIQ) have provided significant insights. nih.govrsc.org

In an evaluation against four cancer cell lines, a lead compound emerged from the AIIQ series. nih.govrsc.org Specifically, the 5-(4-methoxyphenyl)isoindoloquinoline analog (compound 4h ) demonstrated exceptional cytotoxic activity with IC50 values as low as 79 nM against HeLa cells and high selectivity. nih.govrsc.org This highlights the favorable impact of a para-methoxyphenyl substituent at the C-5 position. The presence of the electron-donating methoxy (B1213986) group on the aryl ring appears to be a key feature for enhanced potency. nih.gov The synthesis of these analogs was achieved through a three-component imino Diels-Alder reaction, allowing for the introduction of various functional groups onto the final skeleton. nih.gov

Compound SeriesLead CompoundSubstituentBiological Activity (IC50)Reference
5-Aryl-dihydroisoindolo[2,1-a]quinolin-11-ones (AIIQ)4h5-(4-methoxyphenyl)MCF-7 (310 nM), SKBR3 (1434 nM), PC3 (210 nM), HeLa (79 nM) nih.govrsc.org

Influence of Stereochemical Features on Activity Profiles

The three-dimensional structure of this compound analogs plays a pivotal role in their biological activity. The development of synthetic methods that control the stereochemical outcome is therefore of high importance. A diastereoselective synthesis of isoindolo[2,1-a]quinolin-11(5H)-ones has been developed that creates three contiguous stereogenic centers. researchgate.netresearchgate.netchemrxiv.orgchemrxiv.org

This method involves a Lewis-acid mediated reaction of enamides with N-aryl-acylimines, which proceeds through a stepwise mechanism rather than a concerted one. researchgate.netresearchgate.net This pathway allows for the formation of specific diastereomers, namely the syn (1,2-syn-2,3-anti) and anti (1,2-anti-2,3-syn) products, in high yields and with good diastereoselectivities (e.g., a diastereomeric ratio of 77:23). researchgate.net The stereochemical outcome is consistent regardless of the configuration of the enamide starting material, which points to an open transition state in the reaction mechanism. researchgate.netresearchgate.net The ability to selectively synthesize specific diastereomers is crucial, as the spatial arrangement of substituents can dramatically affect how the molecule interacts with its biological target.

Establishment of Correlations between Molecular Structure and Observed Biological Responses

A clear correlation exists between the specific molecular features of this compound analogs and their biological effects. This relationship is a composite of both electronic effects from substituents and the steric constraints imposed by the molecule's stereochemistry.

For instance, in the realm of anticancer activity, the potent cytotoxicity of the 5-(4-methoxyphenyl)isoindoloquinoline analog demonstrates a positive correlation between an electron-rich aromatic substituent at the C-5 position and the desired biological response. nih.govrsc.org The cycloaddition reaction used for its synthesis occurs with complete regio- and stereoselectivity, yielding only one isomer. nih.gov This suggests that the specific three-dimensional arrangement achieved is integral to its high potency.

Similarly, the anti-hypoxic activity of 6-(diethylaminomethyl)isoindolo[2,1-a]quinoline-5,11(5H)-dione highlights a direct link between the presence of a basic aminoalkyl group at the C-6 position and the observed protective effects. nih.gov Quantum chemical and chemometrical studies on the related indolo[2,1-b]quinazoline (B1258998) scaffold have further validated this principle, showing that electronic descriptors such as partial charges and bond orders can be used to build models that discriminate between active and inactive analogs. nih.gov These models confirm that subtle changes in the electronic and geometric structure of the molecule can lead to significant differences in biological activity. nih.gov

Future Research Trajectories and Translational Perspectives for Isoindolo 2,1 a Quinazolin 11 5h One

Exploration of Novel and More Efficient Synthetic Pathways

The synthesis of the isoindolo[2,1-a]quinazolin-11(5H)-one core has been accomplished through various methods, most notably via multicomponent reactions like the imino-Diels-Alder reaction. nih.govnih.gov These strategies, while effective, offer avenues for significant improvement in efficiency, stereoselectivity, and environmental sustainability.

Future synthetic research should prioritize the development of methodologies that are not only high-yielding but also adhere to the principles of green chemistry. One promising approach involves the use of deep eutectic solvents (DES) as reusable and environmentally benign reaction media. nih.govresearchgate.net For instance, a choline (B1196258) chloride/zinc chloride mixture has been successfully employed as both solvent and catalyst in a one-pot multicomponent Povarov reaction to diastereoselectively synthesize dihydroisoindolo[2,1-a]quinolin-11-ones. nih.govresearchgate.net Further exploration of different DES compositions could optimize reaction times and yields for a broader range of substrates.

Another critical area is the advancement of stereoselective syntheses. Recent work has demonstrated a Lewis-acid mediated reaction between enamides and N-aryl-acylimines to produce isoindolo[2,1-a]quinazolin-11(5H)-ones with three contiguous stereogenic centers in high yields and diastereoselectivities. chemrxiv.orgchemrxiv.org Future efforts could focus on developing catalytic asymmetric versions of these reactions to access enantiomerically pure compounds, which is crucial for elucidating structure-activity relationships and developing selective therapeutic agents. The table below summarizes key existing synthetic strategies and highlights potential areas for future innovation.

Synthetic Strategy Key Reactants Catalyst/Conditions Advantages Future Research Focus
Imino-Diels-Alder ReactionAnilines, o-phthalaldehyde, dienophilesLewis acids (e.g., BF₃·OEt₂)High convergence, good yields (68-90%) nih.govDevelopment of catalytic enantioselective versions; broadening dienophile scope.
Povarov Reaction in DESAnilines, alkenes, 2-formylbenzoic acidCholine Chloride/ZnCl₂Environmentally friendly, reusable solvent, simple work-up nih.govScreening of new DES for improved efficiency; expansion to flow chemistry systems.
Enamide-based CyclizationEnamides, N-aryl-3-hydroxyisoindolinonesLewis acids (e.g., BF₃·OEt₂)High diastereoselectivity, creation of multiple stereocenters chemrxiv.orgchemrxiv.orgAsymmetric catalysis; investigation of reaction mechanisms for broader applicability.
Intramolecular CyclizationN-aryl-3-hydroxyisoindolinones with ortho-alkene moietyAcidic conditionsDirect access to fused systems researchgate.netDesign of novel precursors for diverse substitution patterns.

Integration of Advanced Spectroscopic and Cutting-Edge Computational Approaches

The structural elucidation of this compound derivatives has primarily relied on standard spectroscopic techniques such as NMR (¹H and ¹³C) and mass spectrometry. nih.govnih.gov While effective for basic characterization, the complexity of these polycyclic systems, especially those with multiple stereocenters, necessitates the integration of more advanced methods.

Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, should be systematically employed to unambiguously assign complex proton and carbon signals and confirm connectivity, as demonstrated in related isoindole systems. univ.kiev.ua For stereochemical assignments, Nuclear Overhauser Effect (NOE) experiments are invaluable. In cases where NMR is inconclusive, single-crystal X-ray crystallography remains the definitive method for determining absolute and relative stereochemistry.

In parallel, cutting-edge computational chemistry offers powerful predictive capabilities. Density Functional Theory (DFT) calculations can be used to predict spectroscopic data (NMR and IR spectra), investigate reaction mechanisms, and determine the relative stabilities of different isomers and conformers, as has been done for related indoloquinazoline systems. mdpi.com In silico screening for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is already being used to assess the drug-likeness of these compounds before committing to further synthesis and testing. nih.govrsc.org Molecular docking studies can predict binding modes and affinities to biological targets, guiding the rational design of more potent and selective inhibitors. nih.govresearchgate.net

Technique Application Area Key Insights Provided
Advanced NMR (2D, NOE)Structural ElucidationUnambiguous assignment of complex spectra; determination of relative stereochemistry.
X-ray CrystallographyStructural ConfirmationDefinitive 3D structure, absolute and relative stereochemistry.
Density Functional Theory (DFT)Mechanistic & Structural StudiesReaction pathway analysis, prediction of spectroscopic properties, conformational analysis. mdpi.com
Molecular DockingDrug DesignPrediction of protein-ligand interactions; guiding lead optimization. nih.govresearchgate.net
In Silico ADMET ScreeningDrug DevelopmentEarly assessment of pharmacokinetic and toxicity profiles. nih.govrsc.org

Broadening the Scope of In Vitro Biological Screening Against Diverse Molecular Targets

Initial biological investigations of this compound derivatives have revealed promising anticancer activity. nih.govrsc.org For example, certain 5-aryl-substituted derivatives have shown potent cytotoxic activity against a panel of human cancer cell lines, including breast (MCF-7, SKBR3), prostate (PC3), and cervical (HeLa) cancer, with IC₅₀ values in the nanomolar to low micromolar range. rsc.org

The structural similarity to other biologically active quinazolinones and related fused heterocycles suggests that the therapeutic potential of this scaffold is not limited to oncology. mdpi.comnih.gov Future research should systematically expand in vitro screening to a wider array of molecular targets and disease models. Based on the activities of related compounds, promising areas for investigation include:

Enzyme Inhibition: Many quinazolinone derivatives are known to be potent enzyme inhibitors. Screening against kinases, such as Epidermal Growth Factor Receptor (EGFR), is a logical next step. nih.gov Additionally, related isoindoloquinoxaline structures have been identified as dual inhibitors of tubulin polymerization and topoisomerase I, suggesting these are also high-value targets for the this compound core. nih.gov

Antimicrobial Activity: The quinazolinone motif is present in numerous compounds with antibacterial and antifungal properties. mdpi.com Screening libraries of this compound derivatives against a broad panel of pathogenic bacteria (including resistant strains like MRSA) and fungi is a promising avenue.

G-quadruplex Ligands: A related isoindoloquinoline compound was recently identified as a selective ligand for telomeric RNA G-quadruplexes, which are potential therapeutic targets in cancer. nih.gov This indicates that the this compound scaffold could be explored for its ability to bind and stabilize various nucleic acid secondary structures.

Strategic Development of Targeted this compound Based Probes for Chemical Biology

Beyond their direct therapeutic potential, potent and selective this compound derivatives can be developed into valuable chemical probes. These molecular tools are essential for dissecting complex biological pathways and validating novel drug targets.

The strategic development of such probes would involve modifying a parent compound, which has a well-defined mechanism of action, with specific functional tags. For instance:

Fluorescent Probes: Attaching a fluorophore to a selective this compound derivative would allow for visualization of its subcellular localization and interaction with its target protein(s) via fluorescence microscopy.

Affinity-Based Probes: Incorporating a biotin (B1667282) tag would enable affinity purification experiments (e.g., pull-down assays) to identify the direct binding partners of the compound within a complex cellular lysate, thereby confirming its target and potentially discovering new off-targets.

Photoaffinity Probes: Introducing a photoreactive group (e.g., a diazirine or benzophenone) would allow for covalent cross-linking of the probe to its target protein upon UV irradiation. This enables irreversible labeling and facilitates more robust identification of the target protein by mass spectrometry.

The development of these chemical biology tools would transform potent this compound compounds from mere drug candidates into sophisticated instruments for fundamental biological research, accelerating our understanding of the pathways they modulate and paving the way for next-generation therapeutic strategies.

Q & A

Q. What are the most efficient synthetic routes for Isoindolo[2,1-a]quinazolin-11(5H)-one?

A catalyst-free, one-pot synthesis in acetic acid is highly efficient, yielding derivatives (e.g., 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-diones) with >70% yields. Key steps include condensation of 2-formyl benzoic acid with amines or isatoic anhydride, enabling rapid construction of the core structure . Optimize by adjusting stoichiometry (Table 3 in provides yield data for various substrates).

Q. How can structural characterization of this compound derivatives be performed?

Use spectroscopic methods:

  • NMR : Confirm regiochemistry via 1^1H and 13^{13}C NMR, focusing on aromatic proton splitting patterns and carbonyl signals.
  • Mass Spectrometry : Validate molecular weight using ESI-MS or MALDI-TOF.
  • X-ray Crystallography : Resolve complex stereochemistry (e.g., 6aR configurations in derivatives) .

Q. What solvents and catalysts are optimal for synthesizing this compound derivatives?

Acetic acid is preferred for its dual role as solvent and proton donor in catalyst-free conditions . Avoid metal catalysts to minimize side reactions. For hydrophobic derivatives, chloroform-hexane recrystallization improves purity .

Advanced Research Questions

Q. How can researchers address contradictory data in synthesis yields or product purity?

  • Troubleshooting Steps :

Verify starting material purity (e.g., 2-aminobenzophenone vs. isatoic anhydride reactivity differences) .

Replicate conditions using factorial design to isolate variables (e.g., temperature, reaction time) .

Employ computational models (e.g., quantum chemical calculations) to identify side reaction pathways .

  • Case Study : Table 3 in shows >70% yields for 6a–e derivatives; deviations may stem from amine nucleophilicity or steric effects.

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • Quantum Mechanical Calculations : Use density functional theory (DFT) to model transition states and activation energies.
  • AI-Driven Simulations : Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to optimize conditions .
  • Feedback Loops : Combine experimental data with computational predictions to refine reaction pathways (e.g., ICReDD’s approach) .

Q. How can one-pot synthesis be scaled while maintaining efficiency?

  • Process Engineering : Address heat/mass transfer limitations using microreactors or flow chemistry setups.
  • Separation Technologies : Integrate membrane filtration or centrifugal partitioning chromatography for large-scale purification .
  • Validation : Replicate small-scale yields (e.g., 70–90% in ) under controlled agitation and temperature gradients.

Q. What interdisciplinary approaches enhance this compound research?

Combine:

  • Synthetic Chemistry : One-pot protocols from .
  • Computational Modeling : Reaction path searches using DFT .
  • Data Science : Machine learning to correlate substituent effects with yield trends (e.g., aromatic vs. aliphatic amines in ).

Q. How can researchers validate computational predictions experimentally?

  • Benchmarking : Compare predicted activation energies (DFT) with kinetic data from controlled experiments.
  • High-Throughput Screening : Test computational hypotheses across diverse substrates (e.g., Table 3 in ).
  • Spectroscopic Monitoring : Use in-situ FTIR or Raman to track intermediate formation .

Q. What advanced spectroscopic techniques resolve ambiguities in derivative structures?

  • 2D NMR : NOESY or HSQC to assign stereochemistry in dihydroisoindoloquinazoline cores.
  • X-ray Free-Electron Lasers (XFELs) : Capture transient intermediates in sub-picosecond timescales .

Q. How does factorial design improve experimental optimization?

  • Variable Screening : Test multiple parameters (e.g., solvent polarity, temperature) simultaneously.
  • Response Surface Methodology : Model non-linear relationships between variables and yields .
  • Case Example : Optimize acetic acid volume and reaction time using a 2k^k factorial design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.